N-Benzylformamid

Übersicht

Beschreibung

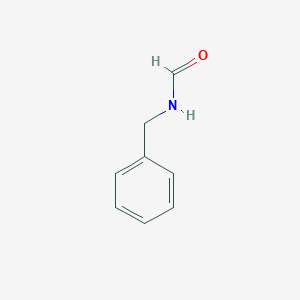

N-Benzylformamid: ist eine organische Verbindung mit der chemischen Formel C8H9NO . Diese Verbindung ist bei Raumtemperatur eine farblose Flüssigkeit und bekannt für ihre Anwendungen in der organischen Synthese und verschiedenen chemischen Reaktionen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch die Reaktion von Benzylamin mit Formamid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen von Benzylamin und Formamid unter Rückflussbedingungen, um this compound zu erzeugen . Eine weitere Methode beinhaltet die Reduktion von primären Amiden unter Verwendung eines übergangsmetallfreien Katalysators, wie beispielsweise eines abnormalen N-heterocyclischen Carbens (aNHC)-basierten Kaliumkomplexes .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig durch katalytische Reduktion von primären Amiden hergestellt. Diese Methode ist aufgrund ihrer Effizienz und der Fähigkeit, die Verbindung in großem Maßstab zu produzieren, bevorzugt .

Wissenschaftliche Forschungsanwendungen

N-Benzylformamid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Es wird auf seine potenziellen biologischen Aktivitäten und Interaktionen mit Enzymen untersucht.

Industrie: Es wird bei der Produktion von Feinchemikalien und als Reagenz in verschiedenen industriellen Prozessen verwendet

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Beispielsweise kann es durch das Enzym N-substituierte Formamide-Deformylase hydrolysiert werden, um Benzylamin und Formiat zu erzeugen . Diese enzymkatalysierte Reaktion unterstreicht die Rolle der Verbindung in biochemischen Signalwegen und ihre potenziellen biologischen Wirkungen.

Wirkmechanismus

Target of Action

N-Benzylformamide primarily targets Alcohol dehydrogenase 1B . Alcohol dehydrogenase 1B is an enzyme that plays a crucial role in the metabolism of alcohol in the human body .

Mode of Action

It is known to interact with its target, alcohol dehydrogenase 1b . The specific interactions and resulting changes are yet to be elucidated.

Biochemical Pathways

Given its target, it may influence the metabolic pathways involving alcohol dehydrogenase 1b .

Biochemische Analyse

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

N-Benzylformamide is likely involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Benzylformamide can be synthesized through the reaction of benzylamine with formamide. The reaction typically involves heating benzylamine and formamide under reflux conditions to produce N-Benzylformamide . Another method involves the reduction of primary amides using a transition metal-free catalyst, such as an abnormal N-heterocyclic carbene (aNHC) based potassium complex .

Industrial Production Methods: In industrial settings, N-Benzylformamide is often produced by the catalytic reduction of primary amides. This method is preferred due to its efficiency and the ability to produce the compound on a large scale .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Benzylformamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Benzylamin und Formiat oxidiert werden.

Reduktion: Es kann reduziert werden, um primäre Amine zu erzeugen.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, insbesondere an der benzylischen Position.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Katalysatoren wie aNHC-basierte Kaliumkomplexe und Hydrosilylierungsmittel werden verwendet.

Substitution: Reagenzien wie N-Bromsuccinimid (NBS) werden für benzylische Substitutionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Benzylamin und Formiat.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Benzylderivate.

Vergleich Mit ähnlichen Verbindungen

N-Benzylformamid ist unter Benzol- und substituierten Derivaten aufgrund seiner spezifischen Struktur und Reaktivität einzigartig. Ähnliche Verbindungen sind:

Benzylamin: Ein primäres Amin mit ähnlicher Reaktivität, aber unterschiedlichen funktionellen Gruppen.

Formamide: Ein einfacheres Amid, dem die Benzylgruppe fehlt.

N-Methylformamid: Ein weiteres substituiertes Formamide mit einer Methylgruppe anstelle einer Benzylgruppe

Diese Verbindungen teilen einige chemische Eigenschaften, unterscheiden sich jedoch in ihren spezifischen Anwendungen und Reaktivitäten, was this compound zu einer einzigartigen und wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie macht.

Biologische Aktivität

N-Benzylformamide (NBFA), also known as N-(phenylmethyl)formamide, is a compound that has garnered attention due to its diverse biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of NBFA, focusing on its enzymatic interactions, potential therapeutic effects, and relevant research findings.

N-Benzylformamide is characterized by its structure, which includes a benzyl group attached to a formamide moiety. Its molecular formula is CHN\O, with a molecular weight of approximately 149.19 g/mol. The compound exhibits specific functional groups that contribute to its biological properties.

N-Substituted Formamide Deformylase

One of the key enzymes associated with NBFA is the N-substituted formamide deformylase (NfdA), discovered in Arthrobacter pascens F164. This enzyme catalyzes the degradation of toxic isonitriles and facilitates the synthesis of NBFA from benzylamine and formate through a reverse reaction. The enzyme operates via an ordered bi-bi mechanism where formate binds first, followed by benzylamine, leading to the formation of NBFA .

Kinetic Parameters:

- Substrate Concentration : The reaction rate increases significantly at higher substrate concentrations (1 M formate and 1 M benzylamine).

- Specific Activity : Defined as the amount of enzyme that produces 1 μmol of NBFA per minute under specified conditions.

Anticonvulsant Properties

Research indicates that N-benzylamides, including NBFA, exhibit anticonvulsant functions. Studies have shown that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for seizure disorders .

Antioxidant Activity

Recent studies have demonstrated that derivatives of NBFA possess significant antioxidant properties. For instance, compounds synthesized from NBFA showed effective radical scavenging activity against DPPH and hydrogen peroxide radicals. This suggests potential applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Enzymatic Studies : A study highlighted the successful synthesis of NBFA using NfdA under optimized conditions, confirming its role in isonitrile metabolism .

- Antioxidant Evaluation : Research evaluated various derivatives of NBFA for their antioxidant capacity, revealing that certain modifications enhanced their efficacy in scavenging free radicals .

- Therapeutic Applications : Investigations into the anticonvulsant effects of N-benzylamides have shown promising results, indicating potential for further development in treating epilepsy .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHN\O |

| Molecular Weight | 149.19 g/mol |

| Enzyme Involved | N-substituted formamide deformylase (NfdA) |

| Antioxidant Activity | Effective against DPPH and hydrogen peroxide |

| Anticonvulsant Activity | Modulates neurotransmitter systems |

Eigenschaften

IUPAC Name |

N-benzylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBOGKHTXBPGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212842 | |

| Record name | N-Benzylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-54-0 | |

| Record name | Benzylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylformamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6343-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L363D92ELK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.